molecular formula C23H19F2NO4 B2801317 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one CAS No. 733795-65-8

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one

Cat. No.: B2801317
CAS No.: 733795-65-8
M. Wt: 411.405
InChI Key: OPNORQSYCXUKRL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one (CAS 733795-65-8) is a synthetically produced azetidin-2-one derivative of interest in medicinal chemistry and biochemical research. This compound features a 3,4-dimethoxyphenyl group and a 2-phenoxyphenyl moiety attached to a 3,3-difluoroazetidin-2-one core. The azetidinone structure is a privileged scaffold in drug discovery, notably as a component of cholesterol absorption inhibitors . Substituted azetidinone compounds have been investigated for their potential in treating conditions such as sitosterolemia, hypercholesterolemia, and atherosclerosis, and may be co-administered with other therapeutic agents like HMG-CoA reductase inhibitors . The specific substitution pattern on this molecule suggests it may serve as a key intermediate or candidate for developing novel enzyme inhibitors. Researchers can utilize this compound in high-throughput screening assays, as a building block in organic synthesis, or for structure-activity relationship (SAR) studies to explore new therapeutic pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNORQSYCXUKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azetidinones with different functional groups.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of fluorine atoms and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition of bacterial cell wall synthesis or other biological processes.

Comparison with Similar Compounds

Structural Analogues in the Azetidin-2-one Family

Several azetidin-2-one derivatives share structural motifs with the target compound, particularly substitutions on the β-lactam ring. Key examples include:

Key Observations :

  • Synthetic Efficiency : Yields for azetidin-2-one derivatives vary widely (13–45% in ), influenced by steric and electronic effects of substituents. For example, compound 43 (3,3-difluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) achieved a 45% yield, possibly due to favorable electronic interactions during cyclization .
  • IR Spectroscopy : The C=O stretch in azetidin-2-ones typically appears near 1770–1778 cm⁻¹, consistent with the β-lactam ring’s rigidity. Fluorine substitution at position 3 slightly increases the C=O absorption frequency (e.g., 1778.1 cm⁻¹ for compound 43 ) due to electron-withdrawing effects .

Key Observations :

  • COX-2 Inhibition : Cyclohexene derivatives with 3,4-dimethoxyphenyl groups (e.g., compound from Z. montanum) show potent COX-2 inhibitory activity (IC50: 2.71 mM), suggesting that the 3,4-dimethoxyphenyl moiety enhances interaction with inflammatory enzymes .
  • Cytotoxicity : Dimers like 8 and 9 (isolated from Dryopteris fragrans) exhibit broad-spectrum cytotoxicity (IC50: 2.73–24.14 µM), highlighting the role of conjugated systems and methoxy groups in anticancer activity .
  • Neurotrophic Effects: The 3,4-dimethoxyphenyl group in Z.

Substituent Effects on Pharmacological Potential

  • Fluorine Substitution: The 3,3-difluoro motif in azetidin-2-ones (e.g., compounds 39–44) may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Phenoxy vs. Benzyl Groups: The target compound’s 2-phenoxyphenyl group at position 1 contrasts with the 4-fluorobenzyl group in ’s analog.

Biological Activity

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidinone core, which is known for its diverse biological activities. The presence of difluoro and dimethoxy substituents enhances its lipophilicity and electron-accepting ability, potentially influencing its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidinone derivatives. For instance, compounds similar to this compound have shown activity against various RNA and DNA viruses. A related azetidinone demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) . This suggests that the compound may possess similar antiviral properties.

Anticancer Activity

Azetidinones are also recognized for their anticancer effects. Compounds with a similar structure have been reported to inhibit proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The introduction of specific aryl groups in the azetidinone structure significantly enhances their potency against various tumor types.

CompoundCancer TypeEC50 (µM)
Trans-11f Human coronavirus45
Cis-11f Influenza A H1N112
Azetidinone 1 Breast cancer (MCF-7)Nanomolar range

Antimicrobial Activity

The antimicrobial properties of azetidinones have also been investigated. Some derivatives exhibit significant activity against pathogenic fungi and bacteria. The structure-activity relationship indicates that increased lipophilicity and electron-withdrawing groups enhance antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes by targeting viral enzymes or host cell pathways.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents.
  • Disruption of Cell Wall Synthesis : Antimicrobial activity may involve the inhibition of cell wall synthesis in bacteria and fungi.

Case Studies

Several case studies have documented the effects of azetidinone derivatives on various biological systems:

  • Study on Influenza Virus : A derivative showed significant antiviral activity with a lower EC50 compared to standard antiviral drugs, indicating potential as a therapeutic agent .
  • Breast Cancer Cell Lines : Research demonstrated that certain azetidinones could effectively reduce cell viability in MCF-7 cells at nanomolar concentrations, highlighting their potential in cancer therapy .

Q & A

Q. Advanced: How can regioselectivity be optimized during the fluorination steps in the synthesis of 3,3-difluoroazetidin-2-one derivatives?

Answer: The azetidin-2-one core is typically synthesized via cyclization reactions, such as the Staudinger reaction between ketenes and imines, or intramolecular nucleophilic substitution. For fluorinated derivatives, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are critical. Regioselectivity in fluorination can be optimized by controlling reaction temperature (–78°C to 0°C), solvent polarity (e.g., dichloromethane or THF), and steric effects of adjacent substituents . Post-reaction analysis via ¹⁹F NMR and X-ray crystallography (mean C–C bond precision: ±0.003 Å) ensures structural fidelity .

Basic: What analytical techniques are essential for confirming the compound’s structure?

Q. Advanced: How do single-crystal X-ray diffraction parameters (e.g., R factor, data-to-parameter ratio) validate structural accuracy?

Answer: Key techniques include:

  • ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorination.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Single-crystal X-ray diffraction to resolve stereochemistry and bond geometries. Advanced validation relies on crystallographic parameters:
    • R factor < 0.06 (e.g., R = 0.062 in related structures) indicates high data-to-model agreement.
    • Data-to-parameter ratio > 12:1 minimizes overfitting . For example, monoclinic crystal systems (space group P2₁/n) with β angles ~97.4° are typical for similar azetidinones .

Basic: What methods are used to assess stereochemical purity in this compound?

Q. Advanced: How can chiral chromatography or circular dichroism (CD) resolve enantiomeric excess in azetidin-2-one derivatives?

Answer:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers using hexane/isopropanol gradients.
  • CD spectroscopy identifies Cotton effects at 200–250 nm, correlating with absolute configuration.
  • X-ray crystallography remains the gold standard for stereochemical assignment, as demonstrated in (3R,4S)-configured analogs .

Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?

Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?

Answer:

  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) screen for activity against targets like kinases or proteases.
  • SAR studies focus on:
    • Methoxy group positioning : 3,4-Dimethoxyphenyl moieties enhance lipid solubility and membrane penetration.
    • Fluorine substitution : 3,3-Difluoro groups improve metabolic stability by resisting oxidative degradation .
  • Docking simulations (e.g., AutoDock Vina) predict binding modes using crystallographic data (PDB: 1XZY for related targets) .

Basic: How should researchers evaluate the compound’s stability under experimental conditions?

Q. Advanced: What accelerated stability protocols (e.g., ICH Q1A) apply to azetidin-2-one derivatives in solution?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10). Monitor via HPLC for degradation products.
  • ICH Q1A guidelines : Store solutions in amber vials at 25°C/60% RH for 6 months, with periodic sampling. Use photodiode array detectors to track UV-vis spectral shifts indicative of decomposition .

Basic: What computational tools are suitable for modeling this compound’s reactivity?

Q. Advanced: How does density functional theory (DFT) predict fluorination energetics and transition states?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and calculate fluorination activation energies.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents (ε = 20–40).
  • Electrostatic potential maps identify nucleophilic/electrophilic sites for regioselective reactions .

Basic: What safety protocols are critical when handling this compound?

Q. Advanced: How do GHS hazard codes (e.g., H319) inform laboratory risk mitigation strategies?

Answer:

  • GHS codes : H319 (eye irritation) and H335 (respiratory irritation) mandate:
    • PPE : Nitrile gloves, goggles, and fume hoods (minimum airflow velocity: 0.5 m/s).
    • Emergency procedures : Immediate rinsing with PBS (pH 7.4) for eye/skin contact .
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration to prevent environmental release .

Basic: How can conflicting bioactivity data between studies be reconciled?

Q. Advanced: What statistical approaches validate reproducibility in dose-response assays?

Answer:

  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Replicate experiments (n ≥ 4) with randomized block designs to minimize bias .
  • ANOVA with Tukey’s post hoc test identifies significant differences (p < 0.05) between treatment groups.
  • Meta-analysis of published IC₅₀ data adjusts for variables like cell line heterogeneity or assay conditions .

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